Lipophilicity (XLogP3-AA) Differentiation vs. 6-Chloro-2-phenylquinoline-4-carboxylic Acid
The para-methyl substituent on the 2-phenyl ring increases the computed lipophilicity of 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid (XLogP3-AA = 4.4) [1] by approximately 0.5 log units compared to its des-methyl analog, 6-chloro-2-phenylquinoline-4-carboxylic acid (XLogP3-AA = 3.9) [2]. This difference is consistent with the well-established Hansch π-value for a methyl group (≈0.56) and predicts moderately enhanced passive membrane permeability for the 4-methylphenyl derivative.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.4 |
| Comparator Or Baseline | 6-Chloro-2-phenylquinoline-4-carboxylic acid; XLogP3-AA = 3.9 |
| Quantified Difference | Δ XLogP = 0.5 units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
The higher lipophilicity of the 4-methylphenyl derivative may be advantageous for assays requiring increased membrane partitioning or for accessing hydrophobic binding pockets, enabling informed selection when optimizing a lead series for cellular activity.
- [1] PubChem. Compound Summary: 6-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid. CID 1133093. XLogP3-AA = 4.4. https://pubchem.ncbi.nlm.nih.gov/compound/1133093 View Source
- [2] PubChem. Compound Summary: 6-Chloro-2-phenylquinoline-4-carboxylic acid. CID 223168. XLogP3-AA = 3.9. https://pubchem.ncbi.nlm.nih.gov/compound/223168 View Source
